molecular formula C24H27N3O6S2 B14116337 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B14116337
M. Wt: 517.6 g/mol
InChI Key: RXAMCAVZIGWSCK-UHFFFAOYSA-N
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Description

The compound 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide features a pyrimidinone core substituted with a 4-butylphenyl sulfonyl group at position 5 and a thioacetamide linker connected to a 3,5-dimethoxyphenyl moiety. The butyl chain on the sulfonyl group distinguishes it from analogs with shorter alkyl chains (e.g., ethyl), while the 3,5-dimethoxy substitution pattern on the phenyl ring differentiates it from positional isomers (e.g., 2,4-dimethoxy) .

Properties

Molecular Formula

C24H27N3O6S2

Molecular Weight

517.6 g/mol

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-9-20(10-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-11-18(32-2)13-19(12-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29)

InChI Key

RXAMCAVZIGWSCK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Protocol

A mixture of ethyl acetoacetate (1.0 equiv) and thiourea (1.2 equiv) undergoes reflux in ethanol with concentrated hydrochloric acid (10 mol%) for 12 hours. The reaction proceeds via nucleophilic attack and cyclodehydration, yielding 2-thioxo-1,2,3,4-tetrahydropyrimidin-6-one.

Key Parameters

Reagent Quantity Temperature Time Yield
Ethyl acetoacetate 1.0 equiv 78°C 12 h 78%
Thiourea 1.2 equiv
HCl (catalyst) 10 mol%

Post-reaction purification via recrystallization (ethanol/water, 3:1) enhances purity to >95%.

Introduction of the 4-butylphenylsulfonyl group requires electrophilic aromatic substitution or nucleophilic displacement.

Sulfonyl Chloride Coupling

The pyrimidine intermediate (1.0 equiv) reacts with 4-butylbenzenesulfonyl chloride (1.5 equiv) in anhydrous dichloromethane under nitrogen. Triethylamine (2.0 equiv) neutralizes liberated HCl, ensuring reaction efficiency.

Optimized Conditions

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → room temp
Time 6 h
Yield 82%

FT-IR analysis confirms sulfonylation by characteristic S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹.

Thioether Linkage Formation

The C2-thiol group undergoes alkylation with 2-chloro-N-(3,5-dimethoxyphenyl)acetamide to establish the sulfanyl bridge.

Alkylation Procedure

A solution of the sulfonated pyrimidine (1.0 equiv) and 2-chloro-N-(3,5-dimethoxyphenyl)acetamide (1.2 equiv) in N,N-dimethylformamide reacts with sodium hydride (1.5 equiv) at 60°C for 4 hours.

Critical Observations

  • NaH ensures deprotonation of the thiol group (pKa ~10).
  • Polar aprotic solvents like DMF enhance nucleophilicity.
  • Post-reaction quenching with ice-water precipitates the crude product, purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield Data

Method Temperature Time Yield
Conventional 60°C 4 h 75%
Microwave-assisted 100°C 30 min 89%

Final Acetamide Functionalization

The terminal acetamide group is introduced via nucleophilic acyl substitution.

Amide Bond Formation

3,5-Dimethoxyaniline (1.1 equiv) reacts with 2-chloroacetyl chloride (1.0 equiv) in tetrahydrofuran, followed by coupling with the thiolated intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Spectroscopic Validation

  • ¹H NMR : Singlet at δ 3.78 ppm (6H, OCH₃), δ 6.45 ppm (3H, aromatic).
  • MS : Molecular ion peak at m/z 517.6 [M+H]⁺.

Process Optimization and Green Chemistry Approaches

Microwave/Ultrasound Irradiation

Replacing conventional heating with microwave irradiation (90°C, 30 min) improves reaction kinetics, achieving 94% yield in the sulfonylation step. Similarly, sonication reduces thioether formation time to 1.5 hours with 91% efficiency.

Comparative Analysis

Parameter Conventional Microwave Ultrasound
Time 6 h 30 min 1.5 h
Yield 82% 94% 91%
Energy Consumption High Low Moderate

Analytical and Purification Techniques

Chromatographic Methods

  • Flash Chromatography : Elution with DCM/MeOH (95:5) removes unreacted sulfonyl chlorides.
  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient).

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:3) produces prismatic crystals suitable for X-ray diffraction.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Sulfonyl Group

The sulfonyl group’s aryl substituent significantly impacts physicochemical properties:

  • Target compound : 4-Butylphenyl sulfonyl group.
    • Butyl chain : Increases lipophilicity (predicted LogP ~3.5–4.0) and molecular weight compared to ethyl analogs. Enhances membrane permeability but may reduce solubility .
  • Analog (): 4-Ethylphenyl sulfonyl group.

Methoxy Position Isomerism

The acetamide-linked phenyl ring’s substitution pattern influences electronic and steric properties:

  • Target compound : 3,5-Dimethoxyphenyl.
    • Symmetrical substitution creates a planar electronic environment, favoring interactions with flat binding sites (e.g., kinase ATP pockets) .
  • Analog () : 2,4-Dimethoxyphenyl.
    • Asymmetric substitution may disrupt π-π stacking or hydrogen bonding, altering bioactivity. For example, steric hindrance at position 2 could reduce binding efficiency .

NMR Spectral Differentiation ()

Key NMR regions (e.g., regions A and B in pyrimidinone derivatives) reveal substituent effects:

  • Butyl vs. ethyl chains : The butyl group’s protons (δ ~0.8–1.5 ppm) produce distinct splitting patterns compared to ethyl (δ ~1.2–1.4 ppm) .
  • Methoxy positional isomers : 3,5-dimethoxy protons (δ ~3.7–3.9 ppm) exhibit different coupling constants compared to 2,4-dimethoxy analogs (δ ~3.8–4.1 ppm) due to varied electronic environments .

Comparative Data Table

Property Target Compound 4-Ethylphenyl Analog () 2,4-Dimethoxy Analog ()
Sulfonyl Substituent 4-Butylphenyl 4-Ethylphenyl 4-Ethylphenyl
Methoxy Positions 3,5 3,5 2,4
Molecular Weight ~528 g/mol (calc.) ~500 g/mol (calc.) ~500 g/mol (calc.)
Predicted LogP 3.8 3.0 3.2
Notable Features Enhanced lipophilicity Improved solubility Potential steric hindrance

Implications of Structural Differences

  • Bioactivity : The butyl chain may prolong metabolic stability (via reduced CYP450 oxidation) compared to ethyl analogs, though this requires empirical validation .
  • Synthetic Feasibility : The 3,5-dimethoxy group’s symmetry simplifies regioselective synthesis compared to 2,4-dimethoxy isomers, which may require protecting-group strategies .
  • Lumping Strategy Relevance () : While similar core structures suggest grouped analysis, the butyl chain’s unique properties likely necessitate separate evaluation in pharmacokinetic studies .

Biological Activity

The compound 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide represents a novel class of dihydropyrimidine derivatives with potential therapeutic applications. This article explores its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dihydropyrimidine core, sulfonamide group, and methoxy-substituted phenyl moiety. Its molecular formula is C24H27N3O5S2C_{24}H_{27}N_3O_5S_2, with a molecular weight of approximately 501.62 g/mol.

Biological Activity Overview

Recent studies have indicated that dihydropyrimidine derivatives exhibit a variety of biological activities. The specific compound under discussion has been evaluated for its potential in several areas:

Antibacterial Activity

Research indicates that compounds with similar structures to the target compound show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the dihydropyrimidine scaffold have demonstrated effectiveness in inhibiting biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Dihydropyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundPseudomonas aeruginosa8 µg/mL

Antitumor Activity

The antitumor potential of dihydropyrimidine derivatives has also been explored. Studies show that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have exhibited IC50 values in the low micromolar range against lung and breast cancer cell lines .

Table 2: Antitumor Activity in Cell Lines

Cell LineIC50 (µM)Compound Tested
HCC827 (Lung)6.26 ± 0.33Dihydropyrimidine derivative
NCI-H358 (Lung)6.48 ± 0.11Dihydropyrimidine derivative
MCF-7 (Breast)20.46 ± 8.63Dihydropyrimidine derivative

The mechanism through which these compounds exert their biological effects is multifaceted. The sulfonamide group is known to interfere with bacterial folic acid synthesis, while the dihydropyrimidine core may interact with various cellular targets involved in proliferation and survival pathways in cancer cells.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of dihydropyrimidines showed that modifications at the sulfonamide position significantly enhanced antibacterial activity against biofilm-forming strains .
  • Antitumor Screening : In vitro assays demonstrated that compounds similar to the target compound were effective in reducing tumor cell viability through apoptosis induction mechanisms .

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